N-(4-Chlorophenyl)-2-{1-ethyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-YL}acetamide
Overview
Description
N-(4-Chlorophenyl)-2-{1-ethyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-YL}acetamide is a useful research compound. Its molecular formula is C21H21ClFN3O2S and its molecular weight is 433.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-chlorophenyl)-2-{1-ethyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxo-4-imidazolidinyl}acetamide is 433.1027040 g/mol and the complexity rating of the compound is 607. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial Activity
Research on derivatives structurally similar to the specified compound has indicated their potential antibacterial activity. For instance, compounds with chlorophenyl and fluorophenyl groups have been synthesized and evaluated for their antibacterial efficacy against gram-positive and gram-negative bacteria. These studies suggest a positive contribution of substituents that increase hydrophobicity or steric bulk, enhancing the antibacterial properties of these compounds (Desai et al., 2008).
Anti-inflammatory Activity
Another area of application is in the development of anti-inflammatory agents. Novel derivatives containing the chlorophenyl and fluorophenyl groups have shown significant anti-inflammatory activity in assays. This underscores the compound's relevance in designing new therapeutic agents for inflammation-related conditions (Sunder et al., 2013).
Antimicrobial Studies
Further studies on 4-oxo-thiazolidine derivatives, which share structural similarities with the compound , have showcased their antimicrobial potential. These compounds have been synthesized and evaluated for their activity against various micro-organisms, again highlighting the potential of such molecules in antimicrobial drug development (Patel et al., 2009).
Herbicide Analysis and Degradation
Interestingly, research on chloroacetamide herbicides, which are structurally related, has provided insights into their metabolism and potential environmental impact. This includes studies on the degradation of these compounds and their metabolites in natural waters, offering a perspective on the environmental monitoring and risk assessment of related chemical agents (Zimmerman et al., 2002).
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[1-ethyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN3O2S/c1-2-25-20(28)18(13-19(27)24-17-9-5-15(22)6-10-17)26(21(25)29)12-11-14-3-7-16(23)8-4-14/h3-10,18H,2,11-13H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNBEBUULVOUNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(N(C1=S)CCC2=CC=C(C=C2)F)CC(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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